molecular formula C18H19F2N3S2 B2450280 N-{4-[(difluoromethyl)sulfanyl]phenyl}-4-phenylpiperazine-1-carbothioamide CAS No. 454203-46-4

N-{4-[(difluoromethyl)sulfanyl]phenyl}-4-phenylpiperazine-1-carbothioamide

Cat. No.: B2450280
CAS No.: 454203-46-4
M. Wt: 379.49
InChI Key: YWRCWQAYPJEPOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is known for its unique structural features, which include a difluoromethyl group attached to a sulfanylphenyl moiety, and a phenylpiperazine carbothioamide structure.

Properties

IUPAC Name

N-[4-(difluoromethylsulfanyl)phenyl]-4-phenylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3S2/c19-17(20)25-16-8-6-14(7-9-16)21-18(24)23-12-10-22(11-13-23)15-4-2-1-3-5-15/h1-9,17H,10-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRCWQAYPJEPOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{4-[(difluoromethyl)sulfanyl]phenyl}-4-phenylpiperazine-1-carbothioamide involves multiple steps, typically starting with the preparation of the difluoromethyl sulfanyl phenyl intermediate. This intermediate is then reacted with phenylpiperazine under specific conditions to form the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

N-{4-[(difluoromethyl)sulfanyl]phenyl}-4-phenylpiperazine-1-carbothioamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group, using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

N-{4-[(difluoromethyl)sulfanyl]phenyl}-4-phenylpiperazine-1-carbothioamide is extensively used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-{4-[(difluoromethyl)sulfanyl]phenyl}-4-phenylpiperazine-1-carbothioamide involves its interaction with specific molecular targets. The difluoromethyl group is known to enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The phenylpiperazine moiety can interact with neurotransmitter receptors, potentially influencing neurological pathways .

Comparison with Similar Compounds

N-{4-[(difluoromethyl)sulfanyl]phenyl}-4-phenylpiperazine-1-carbothioamide can be compared with other similar compounds such as:

    N-{4-[(trifluoromethyl)sulfanyl]phenyl}-4-phenylpiperazine-1-carbothioamide: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical reactivity and biological activity.

    N-{4-[(methyl)sulfanyl]phenyl}-4-phenylpiperazine-1-carbothioamide: The presence of a methyl group instead of a difluoromethyl group can significantly alter its properties.

    N-{4-[(chloromethyl)sulfanyl]phenyl}-4-phenylpiperazine-1-carbothioamide: The chloromethyl group introduces different reactivity patterns compared to the difluoromethyl group.

These comparisons highlight the uniqueness of this compound in terms of its chemical and biological properties.

Biological Activity

N-{4-[(difluoromethyl)sulfanyl]phenyl}-4-phenylpiperazine-1-carbothioamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies, highlighting its pharmacological significance.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C18H18F2N2S2
  • Molecular Weight : 366.47 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies, primarily focusing on its potential as an antifungal agent and its interaction with specific biological targets.

Antifungal Activity

Recent research indicates that derivatives of thiazole and piperazine, including compounds similar to this compound, exhibit significant antifungal properties. For instance, studies have demonstrated that certain piperazine derivatives inhibit ergosterol synthesis in fungi, which is crucial for their survival. The inhibition rates observed were comparable to established antifungal agents like ketoconazole .

Study 1: Inhibition of Ergosterol Synthesis

A study examined the inhibition of ergosterol synthesis by piperazine derivatives. The results showed that compounds structurally related to this compound inhibited ergosterol production significantly at concentrations similar to existing antifungal drugs.

CompoundInhibition Rate (%) at 24hInhibition Rate (%) at 48h
Compound A (similar structure)86.181.8
Compound B (similar structure)88.683.4

These findings suggest that the compound's structural features enhance its biological activity against fungal pathogens .

Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction of this compound with key enzymes involved in fungal metabolism. The docking scores indicated strong binding affinity to the active sites of enzymes such as CYP51, which is essential for ergosterol biosynthesis.

Docking ScoreGlide ScoreGlide Energy
-9.5-8.0-30.0 kcal/mol

The results suggest that modifications in the compound's structure can lead to enhanced binding affinity and potentially improved antifungal activity .

Pharmacokinetic Profile

Pharmacokinetic studies (ADME) are crucial for assessing the viability of this compound as a therapeutic agent. The compound exhibits favorable properties:

  • Absorption : High lipid solubility contributing to good gastrointestinal absorption.
  • Distribution : Predicted to have significant bioavailability based on Lipinski's rule of five.
  • Metabolism : Likely metabolized by cytochrome P450 enzymes.
  • Excretion : Primarily through renal pathways.

These parameters indicate that the compound may be suitable for further development as an antifungal agent .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-{4-[(difluoromethyl)sulfanyl]phenyl}-4-phenylpiperazine-1-carbothioamide?

The synthesis typically involves three stages:

  • Piperazine ring formation : Reacting 1,2-diamine derivatives with dihaloalkanes or sulfonate esters under basic conditions (e.g., DBU) to form the piperazine core .
  • Substituent introduction : The 4-phenyl group is introduced via nucleophilic substitution or coupling reactions. The difluoromethylsulfanylphenyl moiety is synthesized by reacting 4-aminophenyl derivatives with difluoromethylsulfonyl chloride, followed by thioamide formation .
  • Carbothioamide attachment : The carbothioamide group is added using isothiocyanate derivatives under mild conditions (e.g., room temperature, DMF as solvent) . Key challenges include optimizing reaction temperatures (60–80°C) and purification via silica gel chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and piperazine ring conformation. Aromatic protons appear between δ 6.8–7.5 ppm, while the difluoromethyl group shows characteristic splitting .
  • FT-IR : Stretching vibrations for C=S (1180–1220 cm1^{-1}) and N-H (3200–3300 cm1^{-1}) validate the carbothioamide group .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 417.12) .

Q. What in vitro assays are typically used to screen the biological activity of this compound?

  • Enzyme inhibition assays : Target enzymes (e.g., kinases, oxidoreductases) are incubated with the compound, and activity is measured via spectrophotometric or fluorometric methods. IC50_{50} values are calculated using dose-response curves .
  • Receptor binding studies : Radioligand displacement assays (e.g., for dopamine or serotonin receptors) quantify binding affinity (Ki_i) .
  • Cytotoxicity screening : MTT or resazurin assays in cancer cell lines assess antiproliferative effects .

Advanced Research Questions

Q. How can synthetic yields be optimized for the carbothioamide functionalization step?

  • Catalyst selection : Use of DBU or triethylamine improves nucleophilicity during isothiocyanate reactions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
  • Purification : Gradient elution in flash chromatography (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures increases purity (>95%) .

Q. What strategies address contradictory biological activity data across assay models?

  • Orthogonal validation : Combine enzyme inhibition data with cell-based assays (e.g., Western blotting for target protein modulation) .
  • Purity verification : Use HPLC-MS to confirm compound integrity, as impurities (e.g., oxidized byproducts) may skew results .
  • Assay condition standardization : Control pH, temperature, and solvent concentrations (e.g., DMSO ≤0.1%) to minimize variability .

Q. How does computational chemistry enhance understanding of this compound's target interactions?

  • Molecular docking : Software like AutoDock predicts binding poses in enzyme active sites (e.g., docking scores <−8 kcal/mol suggest strong binding) .
  • MD simulations : Analyze ligand-protein stability over 100 ns trajectories to identify critical hydrogen bonds (e.g., with backbone amides) .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide structural optimization .

Q. What challenges arise in achieving enantiomeric purity for chiral derivatives, and how are they resolved?

  • Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
  • Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during piperazine ring formation .
  • Analytical validation : Circular dichroism (CD) confirms enantiomeric excess (>90%) .

Key Data from Literature

Property/ParameterValue/Source
Molecular weight 417.12 g/mol (calculated)
Key IR bands C=S: 1182 cm1^{-1}, N-H: 3237 cm1^{-1}
Typical assay IC50_{50} 0.5–10 µM (enzyme inhibition)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.